molecular formula C8H16ClNO2 B1469811 Piperidin-2-ylmethyl acetate hydrochloride CAS No. 1423027-74-0

Piperidin-2-ylmethyl acetate hydrochloride

Cat. No.: B1469811
CAS No.: 1423027-74-0
M. Wt: 193.67 g/mol
InChI Key: UPBKAZXFOWJPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Piperidin-2-ylmethyl acetate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to exhibit various pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects . These interactions are often mediated through binding to specific enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including this compound, have been reported to exhibit antiproliferative and antimetastatic effects on various cancer cell lines . These effects are often mediated through the modulation of signaling pathways that regulate cell growth and apoptosis. Additionally, piperidine derivatives can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. Piperidine derivatives, including this compound, can bind to specific enzymes or receptors, leading to inhibition or activation of their activity . For example, piperidine derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting antiproliferative effects on cancer cells . Additionally, these compounds can modulate the activity of signaling pathways by binding to receptors or other signaling molecules, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit stable pharmacological activity over extended periods . The degradation of the compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent pharmacological effects . At lower doses, these compounds may exert beneficial effects such as anticancer or anti-inflammatory activity. At higher doses, they may cause toxic or adverse effects. For example, high doses of piperidine derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Piperidine derivatives, including this compound, can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolites can further interact with other enzymes or signaling molecules, leading to changes in cellular metabolism. Additionally, piperidine derivatives can influence the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives, including this compound, can be transported across cell membranes by solute carrier transporters . Once inside the cell, these compounds can bind to intracellular proteins, leading to their localization in specific cellular compartments. The distribution of this compound within tissues can influence its pharmacological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Piperidine derivatives, including this compound, can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, these compounds can be localized to the nucleus, where they can interact with transcription factors and influence gene expression. Additionally, piperidine derivatives can be targeted to mitochondria, where they can modulate energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-2-ylmethyl acetate hydrochloride, often involves hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the radical cyclization of substituted aza-bromooct-2-enoates . These methods provide regioselective and mild conditions for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-2-ylmethyl acetate hydrochloride include:

Uniqueness

This compound is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

piperidin-2-ylmethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBKAZXFOWJPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-2-ylmethyl acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidin-2-ylmethyl acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Piperidin-2-ylmethyl acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Piperidin-2-ylmethyl acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Piperidin-2-ylmethyl acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Piperidin-2-ylmethyl acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.